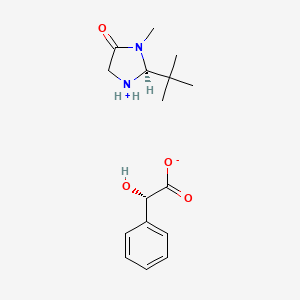![molecular formula C10H15Cl2N3 B1447734 [3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amin-Dihydrochlorid CAS No. 1881331-98-1](/img/structure/B1447734.png)
[3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amin-Dihydrochlorid
Übersicht
Beschreibung
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride, also known as A-366, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. In
Wissenschaftliche Forschungsanwendungen
FGFR-Hemmung für die Krebstherapie
[3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl]amin-Dihydrochlorid: wurde als potenter Inhibitor des Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR) -Signalwegs identifiziert . Eine abnormale Aktivierung von FGFRs ist an verschiedenen Arten von Tumoren beteiligt, was sie zu einem wichtigen Ziel für Krebstherapeutika macht. Von diesem chemischen Gerüst abgeleitete Verbindungen haben eine inhibitorische Aktivität gegen FGFR1, FGFR2 und FGFR3 gezeigt, mit potenziellen Anwendungen bei der Behandlung von Brustkrebs, Lungenkrebs, Prostatakrebs, Blasenkrebs und Leberkrebs.
Antiproliferative Aktivität gegen Krebszelllinien
Derivate dieser Verbindung haben eine potente antiproliferative Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter Hep3B-Zellen . Dies deutet auf seine Nützlichkeit bei der Entwicklung neuer Antikrebsmedikamente hin, die die Proliferation von Krebszellen verhindern können.
Induktion von Apoptose in Brustkrebszellen
In-vitro-Studien haben gezeigt, dass bestimmte Derivate Apoptose in Brustkrebs-4T1-Zelllinien induzieren können . Dies ist entscheidend für Krebsbehandlungsstrategien, die darauf abzielen, den programmierten Tod von Krebszellen auszulösen.
Hemmung der Zellmigration und -invasion
Es wurde auch berichtet, dass die Verbindung die Migration und Invasion von 4T1-Zellen signifikant hemmt . Diese Eigenschaft ist besonders wertvoll, um Metastasen zu verhindern, den Prozess, bei dem sich Krebs in neue Bereiche des Körpers ausbreitet.
Leitverbindung für die Medikamentenentwicklung
Aufgrund ihres niedrigen Molekulargewichts und ihrer potenten Aktivitäten dient diese Verbindung als eine attraktive Leitverbindung für die weitere Optimierung in der Medikamentenentwicklung . Ihre strukturellen Merkmale machen sie zu einem vielversprechenden Kandidaten für die Synthese wirksamerer Therapeutika.
Targeting anderer Signalwege
Neben der FGFR-Hemmung wurden die Analoga der Verbindung in der Forschung verwendet, um andere Signalwege zu zielen, die an der Krankheitsprogression beteiligt sind. So wurde sie beispielsweise in Studien zur humanen neutrophilen Elastase (HNE) eingesetzt, die eine Rolle bei Entzündungsreaktionen spielt .
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases . These kinases play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
Similar compounds have been reported to act by inhibiting multiple receptor tyrosine kinases . This inhibition could potentially lead to changes in cellular processes regulated by these kinases .
Biochemical Pathways
Inhibition of receptor tyrosine kinases can affect various downstream signaling pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of receptor tyrosine kinases could potentially lead to changes in cellular processes such as growth, differentiation, and apoptosis .
Biochemische Analyse
Biochemical Properties
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific context of the reaction .
Additionally, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .
Cellular Effects
The effects of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival . By affecting these pathways, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
In addition, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride has been shown to impact cellular processes such as apoptosis and autophagy. These effects are mediated through its interaction with key regulatory proteins and enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of action of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride involves its binding to specific biomolecules, leading to changes in their activity and function. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation .
Furthermore, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .
Long-term exposure to [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways, which can have lasting effects on cell function and viability .
Dosage Effects in Animal Models
The effects of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response .
At high doses, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can exhibit toxic or adverse effects, such as cytotoxicity and organ damage. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
These interactions can affect overall cellular metabolism, including energy production, biosynthesis, and catabolism. By modulating metabolic pathways, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can alter the balance of metabolic processes, impacting cell growth and function .
Transport and Distribution
The transport and distribution of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects .
The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability. Understanding the transport and distribution mechanisms of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride is essential for optimizing its use in experimental and therapeutic applications .
Subcellular Localization
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFYEUKGMDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)

![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)





![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
